physical and chemical properties of cis-1,2-Bis(benzylthio)ethylene
physical and chemical properties of cis-1,2-Bis(benzylthio)ethylene
An In-Depth Technical Guide to cis-1,2-Bis(benzylthio)ethylene: Properties, Synthesis, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of cis-1,2-bis(benzylthio)ethylene, a sulfur-containing organic compound with potential applications in materials science and medicinal chemistry. The document details the molecule's structural and physicochemical properties, offers a plausible synthetic route based on established chemical principles, and explores its potential reactivity. Drawing parallels from structurally related compounds, this guide highlights the significance of the benzylthio moiety in the development of novel therapeutic agents, making it a valuable resource for researchers, chemists, and professionals in drug discovery and development.
Molecular Identity and Structure
cis-1,2-Bis(benzylthio)ethylene, systematically known as (Z)-1,2-bis(benzylthio)-ethylene, is an organosulfur compound featuring a central carbon-carbon double bond with a cis or (Z) configuration. Each carbon of the ethylene unit is bonded to a sulfur atom, which is in turn connected to a benzyl group.
Key Identifiers:
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IUPAC Name: (1Z)-1,2-Bis(benzylthio)ethene
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CAS Number: 16906-37-9[1]
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Molecular Formula: C₁₆H₁₆S₂[1]
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Molecular Weight: 272.43 g/mol [1]
Caption: Chemical structure of cis-1,2-Bis(benzylthio)ethylene.
Physical and Spectroscopic Properties
The physical properties of cis-1,2-bis(benzylthio)ethylene are crucial for its handling, purification, and application in synthetic protocols. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogs.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Source / Analogy |
| Molecular Formula | C₁₆H₁₆S₂ | [1] |
| Molecular Weight | 272.43 g/mol | [1] |
| Appearance | Expected to be a white to light yellow solid or powder. | Analogy to 1,2-Bis(phenylthio)ethylene, which is a white to light orange powder/crystal.[2] |
| Melting Point | Not specified. The related 1,2-bis(phenylthio)ethylene has a melting point of 48 °C. | [2] |
| Boiling Point | Not specified. The related 1,2-bis(phenylthio)ethylene boils at 166 °C / 0.8 mmHg. | [2][3] |
| Solubility | Likely soluble in organic solvents like toluene. | Analogy to 1,2-Bis(phenylthio)ethylene.[2] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and stereochemistry of the molecule.
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¹H NMR Spectroscopy: The most telling feature in the proton NMR spectrum would be the signals for the vinyl protons. For a related compound, (Z)-1,2-bis(phenylsulfonyl)ethylene, the vinyl protons appear at 6.82 ppm in CDCl₃.[4] A similar chemical shift is expected for the title compound, and the coupling constant (J-value) between these two protons would be indicative of the cis geometry (typically smaller than for the trans isomer). The benzylic protons (CH₂) would likely appear as a singlet, while the phenyl protons would resonate in the aromatic region of the spectrum.
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¹³C NMR Spectroscopy: The spectrum would show distinct signals for the vinyl, benzylic, and phenyl carbons.
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 272.43, confirming the molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl groups and the C-S bonds.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching for the central double bond and C-S stretching frequencies.
Synthesis and Purification
A robust synthesis of cis-1,2-bis(benzylthio)ethylene can be designed based on stereospecific nucleophilic substitution reactions. The preparation of analogous compounds like cis-1,2-bis(diphenylphosphino)ethylene from cis-dichloroethylene serves as a strong precedent.[5] The proposed pathway involves the reaction of a benzylthiolate salt with cis-1,2-dichloroethylene.
Caption: Proposed two-step synthesis of cis-1,2-Bis(benzylthio)ethylene.
Experimental Protocol (Proposed)
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Thiolate Salt Formation: To a stirred solution of benzyl mercaptan (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 equivalents) is added portion-wise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating the formation of sodium benzylthiolate.
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Substitution Reaction: The reaction mixture is cooled back to 0 °C, and cis-1,2-dichloroethylene (1.0 equivalent) is added dropwise. The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the pure cis-1,2-bis(benzylthio)ethylene.
Rationale: The use of cis-1,2-dichloroethylene is critical for retaining the cis stereochemistry in the final product via a double Sₙ2-type reaction mechanism. An inert atmosphere is necessary to prevent the oxidation of the thiolate intermediate.
Chemical Reactivity and Stability
The chemical behavior of cis-1,2-bis(benzylthio)ethylene is dictated by its key functional groups: the electron-rich alkene and the nucleophilic sulfur atoms.
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Alkene Reactivity: The double bond is susceptible to various electrophilic additions. Structurally related vinyl sulfides and sulfones are known to participate in cycloaddition reactions, such as the Diels-Alder reaction where they can act as dienophiles.[4] The compound can also serve as a Michael acceptor under certain conditions, allowing for conjugate additions.
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Sulfur Atom Reactivity: The sulfur atoms can be oxidized to form the corresponding sulfoxides and subsequently the sulfones. The preparation of (Z)-1,2-bis(phenylsulfonyl)ethylene is achieved through the oxidation of the corresponding thioether, highlighting this reactivity pathway.[4]
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Isomerization: The cis-isomer may be susceptible to isomerization to the more thermodynamically stable trans-isomer. For instance, (Z)-1,2-bis(phenylsulfonyl)ethylene can be isomerized to the (E)-isomer using sunlight and iodine.[4] This suggests that cis-1,2-bis(benzylthio)ethylene should be stored protected from light to maintain its stereochemical integrity.
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Storage and Handling: Based on analogs, the compound should be stored in a cool, dark place.[2] Some related compounds are noted to be heat-sensitive.[2]
Potential Applications in Drug Development
The "benzylthio" structural motif is present in a variety of molecules that exhibit significant biological activity. This makes cis-1,2-bis(benzylthio)ethylene a valuable scaffold and intermediate for the synthesis of novel therapeutic agents.
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Anticancer Potential: Several studies have highlighted the role of benzylthio-containing heterocyclic compounds as potent cytotoxic agents. For example, 9-(benzylthio)acenaphtho[1,2-e]-1,2,4-triazine derivatives have been synthesized and investigated as potential anticancer agents that target the anti-apoptotic protein Bcl-2, which is overexpressed in many cancers.[6]
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Antimicrobial Activity: A series of ethyl 2-(substituted benzylthio)-dihydropyrimidine-5-carboxylate derivatives demonstrated significant antibacterial and antifungal activity against a range of microorganisms.[7] This underscores the importance of the benzylthio group in conferring antimicrobial properties.
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Synthetic Intermediate: The molecule's central ethylene core can be functionalized in various ways, allowing it to serve as a versatile building block. The two benzylthio groups can be modified or replaced to generate a library of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.
Conclusion
cis-1,2-Bis(benzylthio)ethylene is a molecule of significant interest due to its unique structural features and potential as a precursor in synthetic and medicinal chemistry. This guide has consolidated its known identifiers and inferred its physical properties from closely related analogs. A reliable synthetic protocol has been proposed, and its key reactive sites have been analyzed to predict its chemical behavior. The established link between the benzylthio moiety and potent biological activities, particularly in anticancer and antimicrobial research, positions cis-1,2-bis(benzylthio)ethylene as a promising scaffold for the development of next-generation therapeutics. Further investigation into its crystal structure, detailed reactivity, and biological profile is warranted to fully unlock its potential.
References
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Chemical Properties of (Z)-1,2-Bis(benzylthio)-ethylene (CAS 16906-37-9) - Cheméo. Available from: [Link]
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(Z)-1,2-Bis(benzylthio)-ethylene - NIST WebBook. Available from: [Link]
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1,2-Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. Available from: [Link]
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Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) - PMC. Available from: [Link]
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Crystal structure of cis-[1,2-bis-(di-phenyl-phosphan-yl)ethene-κ2P, P']di-chlorido-platinum(II) chloro-form disolvate: a new polymorph - PubMed. Available from: [Link]
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cis-1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C–H activation and carboxylation of terminal alkynes - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Crystal structure and molecular docking study of diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate - PMC. Available from: [Link]
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Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed. Available from: [Link]
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Cis -1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C-H activation and carboxylation of terminal alkynes - ResearchGate. Available from: [Link]
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trans-1,2-Di(2-thienyl)ethylene | C10H8S2 | CID 5375272 - PubChem. Available from: [Link]
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Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide - PMC. Available from: [Link]
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